molecular formula C14H12ClN3O B3854319 2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide

2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide

Cat. No. B3854319
M. Wt: 273.72 g/mol
InChI Key: AWGPYIAPOTYYMZ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide, also known as CPBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPBH is a hydrazone derivative that is synthesized through a simple and efficient method.

Mechanism of Action

The exact mechanism of action of 2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide is not fully understood. However, it is believed that this compound exerts its anti-tumor effects by inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis. It also reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. This compound has been shown to activate the AMPK signaling pathway, leading to improved glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound also increases the levels of anti-inflammatory cytokines such as IL-10. It has been found to reduce the levels of glucose and insulin in diabetic animal models. Additionally, this compound has been shown to reduce the levels of lipid peroxidation and increase the levels of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. This compound has been extensively studied for its anti-tumor, anti-inflammatory, and anti-diabetic properties, making it a potential candidate for various scientific research applications. However, this compound also has some limitations. It is not water-soluble, which limits its use in aqueous solutions. Additionally, further studies are needed to fully understand the mechanism of action of this compound.

Future Directions

There are several future directions for 2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide research. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer and diabetes. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, the development of water-soluble derivatives of this compound could expand its potential applications in various fields of scientific research.

Scientific Research Applications

2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-diabetic properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.

properties

IUPAC Name

2-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-10(11-6-8-16-9-7-11)17-18-14(19)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGPYIAPOTYYMZ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1Cl)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1Cl)/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide
Reactant of Route 2
2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.